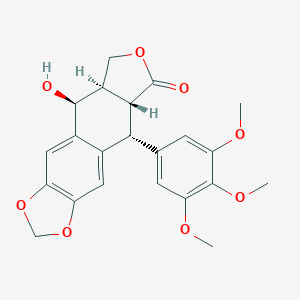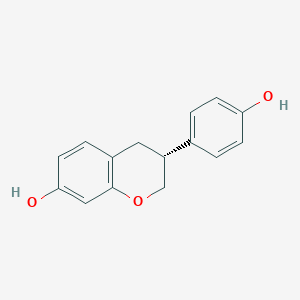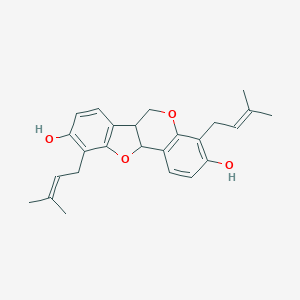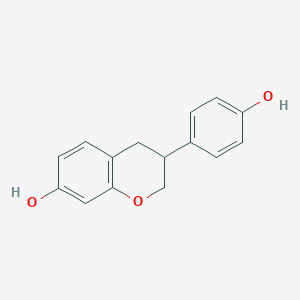
Falcarindiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Falcarindiol is a polyyne compound predominantly found in the roots of carrots (Daucus carota) and other plants in the Apiaceae family, such as dill and parsley . It is known for its antifungal properties and is the main compound responsible for the bitterness in carrots . This compound has garnered significant interest due to its potential health-promoting properties, including anticancer and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Falcarindiol, a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae), has been shown to primarily target Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ABCA1 in cells . Both of these targets play a crucial role in lipid metabolism .
Mode of Action
This compound interacts with its targets by activating PPARγ and increasing the expression of the cholesterol transporter ABCA1 in cells . This interaction leads to changes in lipid metabolism, which is a common mechanism of action for the anticancer and antidiabetic properties of this compound .
Biochemical Pathways
The activation of PPARγ by this compound can lead to increased expression of ABCA1 . This indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets (LDs) in cells . The affected pathways and their downstream effects are primarily related to lipid metabolism .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can potentially lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to have cytotoxic and anti-inflammatory properties .
Biochemische Analyse
Biochemical Properties
Falcarindiol has been shown to interact with several enzymes and proteins. It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells . Both of these play an important role in lipid metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases lipid content in human mesenchymal stem cells as well as the number of lipid droplets . This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It attenuates the activation of JNK, ERK, STAT1, and STAT3 signaling molecules . Moreover, it does not influence LPS-induced activation of p38 and NFκB signaling pathways .
Metabolic Pathways
This compound is involved in lipid metabolism . It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Falcarindiol can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from carrot roots using column chromatography and preparative high-performance liquid chromatography (HPLC) . The compound is then identified and purified using spectroscopic and spectrometric methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from carrot roots or other Apiaceae plants. The process includes grinding the plant material, followed by solvent extraction, and purification using chromatographic techniques . The purified compound is then stored under appropriate conditions to maintain its stability and potency .
Analyse Chemischer Reaktionen
Types of Reactions
Falcarindiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as this compound-3-acetate and other polyacetylenic compounds . These derivatives often exhibit enhanced bioactivity and are studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
. These compounds share similar structures but differ in their bioactivity and potency. For example:
Falcarindiol-3-acetate: This derivative exhibits enhanced antifungal and anticancer properties compared to this compound.
This compound is unique due to its potent antifungal activity and its ability to modulate lipid metabolism, making it a promising compound for various therapeutic applications .
Eigenschaften
CAS-Nummer |
55297-87-5 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
(3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17-/m0/s1 |
InChI-Schlüssel |
QWCNQXNAFCBLLV-RCQSYPNMSA-N |
SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Isomerische SMILES |
CCCCCCC/C=C\[C@@H](C#CC#C[C@H](C=C)O)O |
Kanonische SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O |
Synonyme |
falcalindiol falcarindiol heptadeca-1,9-diene-4,6-diyne-3,8-diol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















